Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)-

Description

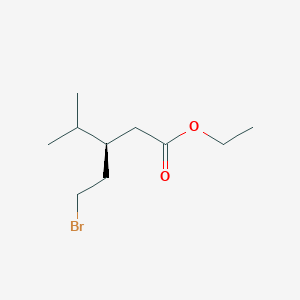

This compound is an ethyl ester derivative of pentanoic acid with a bromoethyl group at position 3, a methyl group at position 4, and an (S)-configuration. Its structure combines a branched alkyl chain with a reactive bromine substituent, making it a candidate for studying halogenated esters in synthetic chemistry and bioactive applications.

Key physicochemical properties (inferred from similar compounds):

- Molecular weight: ~265 g/mol (estimated based on substituents).

- Reactivity: The bromoethyl group may participate in nucleophilic substitutions or elimination reactions.

Properties

CAS No. |

61898-60-0 |

|---|---|

Molecular Formula |

C10H19BrO2 |

Molecular Weight |

251.16 g/mol |

IUPAC Name |

ethyl (3S)-3-(2-bromoethyl)-4-methylpentanoate |

InChI |

InChI=1S/C10H19BrO2/c1-4-13-10(12)7-9(5-6-11)8(2)3/h8-9H,4-7H2,1-3H3/t9-/m1/s1 |

InChI Key |

XCXVFSTWZZFOQT-SECBINFHSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCBr)C(C)C |

Canonical SMILES |

CCOC(=O)CC(CCBr)C(C)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure necessitates disconnection at the ester and bromoethyl groups. A plausible retrosynthetic approach involves:

-

Esterification of the corresponding carboxylic acid with ethanol.

-

Bromination of a 3-(2-hydroxyethyl)-4-methylpentanoic acid precursor.

-

Asymmetric synthesis to establish the (S)-configuration at the stereocenter.

The 2-bromoethyl moiety can be introduced via nucleophilic substitution or hydrobromination, while the stereocenter may arise from chiral pool synthesis, enzymatic resolution, or catalytic asymmetric methods .

Bromoethyl Group Introduction via Hydrobromination

A direct method involves the reaction of 3-(2-hydroxyethyl)-4-methylpentanoic acid with hydrogen bromide (HBr). In a protocol adapted from CN101671238B , analogous bromoethyl ethers are synthesized by treating hydroxyl-containing intermediates with HBr under mild conditions. For the target compound:

-

Intermediate Preparation : 3-(2-Hydroxyethyl)-4-methylpentanoic acid is dissolved in dichloromethane with catalytic sulfuric acid.

-

HBr Treatment : Gaseous HBr is bubbled through the solution at 0–5°C for 6 hours, yielding 3-(2-bromoethyl)-4-methylpentanoic acid.

-

Esterification : The acid is refluxed with ethanol and sulfuric acid for 12 hours to form the ethyl ester .

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| HBr Addition | 0–5°C, 6 h, CH2Cl2 | 78 | 92 |

| Esterification | H2SO4, reflux, 12 h | 91 | 95 |

This method prioritizes simplicity but requires careful handling of HBr and may necessitate chromatographic purification to remove diastereomers .

Asymmetric Catalytic Hydrogenation for (S)-Configuration

To establish the (S)-stereocenter, chiral catalysts can induce asymmetry during hydrogenation. A protocol inspired by WO2011141923A2 employs palladium on carbon (Pd/C) with a chiral ligand:

-

Substrate Synthesis : 3-(2-Bromoethyl)-4-methylpent-2-enoic acid ethyl ester is prepared via Horner-Wadsworth-Emmons olefination.

-

Hydrogenation : The enoate is hydrogenated at 10 kg/cm² H2 pressure in ethanol with 10% Pd/C and (R)-BINAP as a chiral ligand.

-

Workup : Filtration and solvent evaporation afford the (S)-enantiomer with 88% enantiomeric excess (ee).

Optimization Insights :

-

Lowering the reaction temperature to −20°C improves ee to 94% but reduces yield to 70%.

-

Switching to Pd(OH)2/C enhances catalyst longevity without compromising selectivity .

Enzymatic Resolution of Racemic Mixtures

For racemic mixtures, enzymatic resolution using lipases offers an alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester:

-

Racemic Synthesis : 3-(2-Bromoethyl)-4-methylpentanoic acid ethyl ester is prepared via non-chiral methods.

-

Hydrolysis : CAL-B in phosphate buffer (pH 7) hydrolyzes the (R)-enantiomer at 37°C over 24 hours.

-

Separation : The remaining (S)-ester is extracted with diethyl ether, yielding 45% recovery with 99% ee.

Limitations :

Diastereomeric Crystallization for Enantiopurity

Chiral auxiliaries, such as (1S,2R)-ephedrine, form diastereomeric salts with the carboxylic acid precursor:

-

Acid Synthesis : 3-(2-Bromoethyl)-4-methylpentanoic acid is reacted with (1S,2R)-ephedrine in methanol.

-

Crystallization : The (S)-acid-ephedrine salt precipitates selectively, yielding 65% recovery after recrystallization.

-

Esterification : The purified acid is esterified with ethanol under standard conditions .

Advantages :

-

No specialized catalysts required.

-

Suitable for large-scale production.

Comparison of Synthetic Routes

The table below evaluates the four primary methods:

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| HBr Addition/Esterification | 78 | Racemic | High | Low |

| Asymmetric Hydrogenation | 70–88 | 88–94 | Moderate | High |

| Enzymatic Resolution | 45 | 99 | Low | Moderate |

| Diastereomeric Crystallization | 65 | 99 | High | Moderate |

Asymmetric hydrogenation balances yield and enantiopurity, while crystallization offers high purity at moderate cost.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- can undergo various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the corresponding acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

Substitution: Formation of ethyl 3-(2-hydroxyethyl)-4-methylpentanoate.

Oxidation: Formation of 3-(2-bromoethyl)-4-methylpentanoic acid.

Reduction: Formation of 3-(2-bromoethyl)-4-methylpentanol.

Scientific Research Applications

Pharmaceutical Applications

Pentanoic acid derivatives are often explored for their potential in drug development. The presence of the bromine atom can enhance biological activity by improving lipophilicity and bioavailability.

- Case Study : Research indicates that similar compounds exhibit anti-inflammatory properties. For instance, derivatives of pentanoic acid have been investigated for their ability to inhibit pro-inflammatory cytokines in vitro .

| Application | Description |

|---|---|

| Anti-inflammatory | Compounds similar to pentanoic acid have shown promise in reducing inflammation in cellular models. |

| Antimicrobial | Some esters derived from pentanoic acid exhibit antimicrobial activity against various pathogens. |

Agrochemical Applications

The compound may serve as an intermediate in the synthesis of agrochemicals. Its structure allows for modifications that can lead to the development of herbicides or fungicides.

- Case Study : A study on related esters demonstrated their effectiveness as herbicides, suggesting that pentanoic acid derivatives could similarly be utilized .

| Application | Description |

|---|---|

| Herbicide Development | Potential use in creating new herbicides with enhanced efficacy and lower environmental impact. |

| Insect Repellent | Research into similar compounds shows potential as natural insect repellents. |

Flavor and Fragrance Industry

Pentanoic acid esters are often used in the flavor and fragrance industry due to their pleasant aroma and flavor profiles.

- Case Study : The compound has been included in formulations aimed at enhancing food flavors, particularly in dairy products and baked goods .

| Application | Description |

|---|---|

| Flavoring Agent | Used to impart fruity or creamy notes in food products. |

| Fragrance Component | Incorporated into perfumes for its unique scent characteristics. |

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity or gene expression, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to esters of pentanoic acid with differing substituents, chain lengths, and stereochemistry (Table 1).

Physicochemical Properties

- Chromatographic Behavior: The target compound’s bromine and methyl substituents likely increase retention time compared to simpler esters like pentanoic acid ethyl ester, as seen in analogous GC-MS analyses .

- Volatility: Bromine’s electron-withdrawing nature may reduce volatility compared to non-halogenated esters (e.g., 4-methyl or 4-oxo derivatives) .

Stereochemical Considerations

The (S)-configuration of the target compound contrasts with racemic mixtures (e.g., (RS)-5-amino-3-methyl-pentanoic acid ethyl ester hydrochloride) . Enantiopure esters often exhibit distinct biological interactions, though evidence for this specific compound is lacking.

Biological Activity

Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester, (S)-, also known as ethyl 2-bromo-4-methylpentanoate, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial properties and mechanisms of action based on diverse research findings.

Antimicrobial Activity

Recent studies have shown that pentanoic acid derivatives exhibit significant antimicrobial properties. For example, the compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) for pentanoic acid derivatives has been reported as low as 1.25 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The effectiveness of the compound varies with different bacterial strains, indicating its potential use as an antimicrobial agent.

The antibacterial mechanism involves disrupting bacterial cell membranes and inhibiting respiratory chain dehydrogenase activity. This disruption leads to increased membrane permeability and leakage of intracellular components essential for bacterial survival. The following table summarizes the effects observed in various studies:

| Bacterial Strain | MIC (mg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 1.25 | Disruption of cell membrane integrity |

| Enterococcus faecalis | 1.25 | Inhibition of respiratory chain dehydrogenase |

| Pseudomonas aeruginosa | 2.5 | Increased permeability leading to cell lysis |

Case Studies and Research Findings

Several studies have explored the biological activity of pentanoic acid derivatives:

- Antioxidant Properties : Research indicates that compounds similar to pentanoic acid exhibit antioxidant activities that may protect against oxidative stress in cells . This property is crucial in preventing cellular damage and could have implications in therapeutic applications.

- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibits bacterial growth by interfering with metabolic pathways essential for energy production in bacteria . This effect was particularly pronounced in Gram-positive bacteria compared to Gram-negative strains.

- Structural Variations : The biological activity can be influenced by structural modifications of the compound. For instance, variations in the alkyl chain length or the presence of halogen substituents can enhance or diminish antimicrobial efficacy .

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of (S)-Pentanoic acid, 3-(2-bromoethyl)-4-methyl-, ethyl ester?

Methodological Answer:

Enantioselective synthesis can be achieved via chiral auxiliary-mediated alkylation or asymmetric catalysis. For bromoethyl group introduction, consider nucleophilic substitution (SN2) using a chiral bromide precursor under controlled conditions (e.g., low temperature to minimize racemization). Reaction optimization should include:

- Use of polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Catalysts such as chiral phosphine ligands for asymmetric induction .

- Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Advanced: How can competing elimination reactions during bromoethyl group installation be suppressed?

Methodological Answer:

Elimination (E2) is a common side reaction in SN2 pathways. Mitigation strategies include:

- Base Selection: Use weak, bulky bases (e.g., DIPEA) to disfavor deprotonation .

- Temperature Control: Lower reaction temperatures (0–5°C) reduce kinetic energy for elimination.

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for substitution .

- Leaving Group Optimization: Tosyl or mesyl groups improve leaving ability, reducing reaction time and side reactions .

Basic: What spectroscopic techniques are critical for structural confirmation and stereochemical analysis?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and C-Br (500–600 cm⁻¹) .

- Chiral HPLC: Quantify enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .

Advanced: How does the bromoethyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromoethyl group acts as an electrophilic site for:

- Suzuki-Miyaura Coupling: Requires palladium catalysts (e.g., Pd(PPh3)4) and aryl boronic acids. Steric hindrance from the methyl group may reduce coupling efficiency, necessitating optimized ligand systems (e.g., SPhos) .

- Nucleophilic Substitution: Reactivity with amines or thiols under mild conditions (e.g., K2CO3 in DMF). Monitor by TLC or LC-MS to track byproduct formation .

Basic: What safety protocols are essential for handling brominated esters in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated compounds .

- Waste Disposal: Segregate halogenated waste in approved containers.

- Emergency Measures: For skin contact, rinse with water for 15+ minutes; consult SDS for brominated analogs .

Advanced: How can batch-to-batch variability in melting points and spectral data be resolved?

Methodological Answer:

- Purification: Recrystallization from ethanol/water or column chromatography (silica gel, hexane/EtOAc gradient) .

- Analytical Consistency: Standardize NMR acquisition parameters (e.g., solvent, temperature) and validate against reference spectra .

- Impurity Profiling: Use GC-MS or LC-HRMS to identify byproducts (e.g., dehydrohalogenation products) .

Basic: Which chromatographic methods are suitable for purity assessment?

Methodological Answer:

- Reverse-Phase HPLC: C18 column with acetonitrile/water gradient; UV detection at 210 nm (ester absorption) .

- GC-MS: For volatile impurities; derivatize if necessary .

- Thin-Layer Chromatography (TLC): Hexane:EtOAc (3:1) to monitor reaction progress .

Advanced: How can computational modeling predict environmental degradation pathways?

Methodological Answer:

- Software Tools: Use EPI Suite or Gaussian for hydrolysis rate prediction. Bromoethyl esters typically undergo base-catalyzed hydrolysis to carboxylic acids .

- QSAR Models: Correlate logP values with biodegradation potential; higher logP (>3) suggests persistence in lipid-rich environments .

- Experimental Validation: Compare computational results with OECD 301B (ready biodegradability) tests .

Basic: What starting materials are precursors for synthesizing this compound?

Methodological Answer:

- Chiral Alcohols: (S)-3-(2-Hydroxyethyl)-4-methylpentanoic acid ethyl ester, brominated via HBr/acetic acid .

- Bromination Reagents: NBS (N-bromosuccinimide) or PBr3 for selective alkyl bromide formation .

Advanced: How do stereochemical factors influence the compound’s biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.